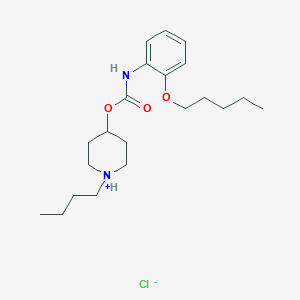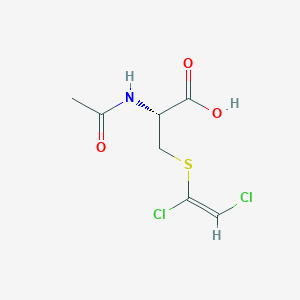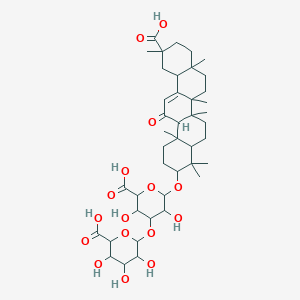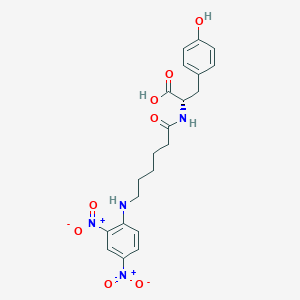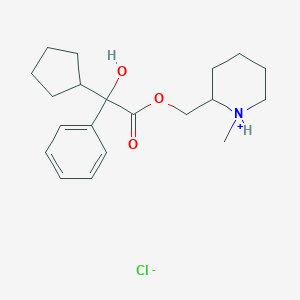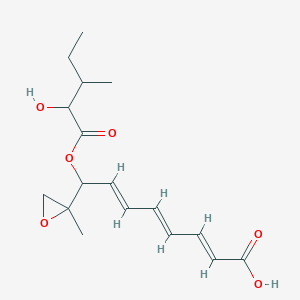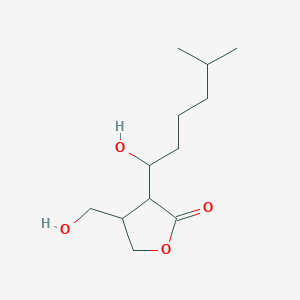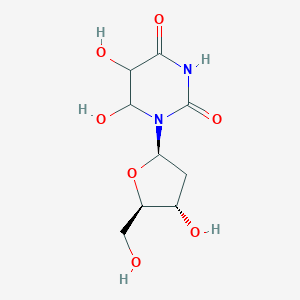
5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine (dihydrouridine, DHU) is a modified nucleoside that is found in the anticodon loop of transfer RNA (tRNA). It is involved in the decoding process of genetic information by ensuring the correct pairing of codons and anticodons during protein synthesis. DHU is synthesized through a complex biosynthetic pathway involving several enzymes and co-factors. In recent years, DHU has gained attention as a potential therapeutic target due to its role in regulating translation and its involvement in various diseases.
Mécanisme D'action
The precise mechanism of action of DHU is not fully understood, but it is thought to act by modulating the structure and function of 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine. DHU is known to stabilize the anticodon loop of 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine by forming hydrogen bonds with adjacent nucleotides, which enhances its ability to recognize and bind to codons during translation. DHU may also interact with other proteins and RNA molecules to regulate translation and other cellular processes.
Biochemical and Physiological Effects:
DHU has been shown to have several biochemical and physiological effects on cells and organisms. It is known to enhance the stability and function of 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine, which is critical for protein synthesis and cellular metabolism. DHU has also been shown to play a role in regulating gene expression, cell proliferation, and apoptosis. In addition, DHU has been implicated in the response to stress and environmental cues, such as nutrient availability and temperature.
Avantages Et Limitations Des Expériences En Laboratoire
DHU has several advantages for lab experiments, such as its ability to modulate translation and gene expression in a specific and controlled manner. DHU can be synthesized in vitro using recombinant enzymes and co-factors, which allows for precise control over its concentration and purity. However, DHU has several limitations, such as its complex biosynthetic pathway and its potential for off-target effects on other RNA molecules.
Orientations Futures
There are several future directions for research on DHU, such as:
1. Investigating the role of DHU in regulating translation and gene expression in different cellular contexts and disease states.
2. Developing new methods for synthesizing and modifying DHU to enhance its stability, specificity, and bioactivity.
3. Exploring the potential therapeutic applications of DHU in diseases such as cancer, viral infections, and neurodegenerative disorders.
4. Studying the interactions between DHU and other RNA molecules and proteins to better understand its mechanism of action.
5. Developing new tools and technologies for studying 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine and its modifications, including DHU, in vivo and in vitro.
In conclusion, DHU is a modified nucleoside that plays a critical role in regulating translation and gene expression in cells and organisms. Its synthesis and function are highly regulated and complex, and it has several potential applications in basic and clinical research. Further studies are needed to fully understand the role of DHU in cellular processes and diseases, and to develop new methods and tools for studying its function and therapeutic potential.
Méthodes De Synthèse
DHU is synthesized in two steps from uridine, a common nucleoside found in RNA. The first step involves the reduction of the C5-C6 double bond in uridine to form dihydrouridine-5',6'-cyclic phosphate (DHU-CP) using the enzyme dihydrouridine synthase. In the second step, the cyclic phosphate is hydrolyzed by the enzyme cyclic phosphodiesterase to form DHU. The synthesis of DHU is highly regulated and requires several co-factors, such as NADPH and ATP.
Applications De Recherche Scientifique
DHU has been extensively studied in the context of 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine biology and translation regulation. It is known to play a critical role in maintaining the stability and function of 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine by preventing its degradation and misfolding. DHU has also been implicated in the regulation of translation initiation and elongation, as well as in the response to stress and environmental cues. In addition, DHU has been shown to be involved in various diseases, such as cancer, viral infections, and neurodegenerative disorders.
Propriétés
Numéro CAS |
109525-66-8 |
|---|---|
Nom du produit |
5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine |
Formule moléculaire |
C9H14N2O7 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O7/c12-2-4-3(13)1-5(18-4)11-8(16)6(14)7(15)10-9(11)17/h3-6,8,12-14,16H,1-2H2,(H,10,15,17)/t3-,4+,5+,6?,8?/m0/s1 |
Clé InChI |
ORRZKGUUIZYKRN-QUOQFLJZSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C(C(C(=O)NC2=O)O)O)CO)O |
SMILES |
C1C(C(OC1N2C(C(C(=O)NC2=O)O)O)CO)O |
SMILES canonique |
C1C(C(OC1N2C(C(C(=O)NC2=O)O)O)CO)O |
Synonymes |
5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



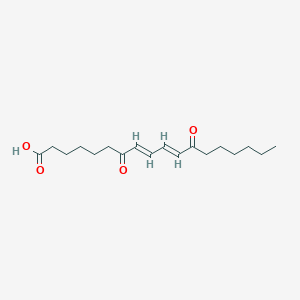

![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
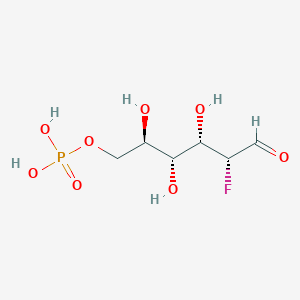
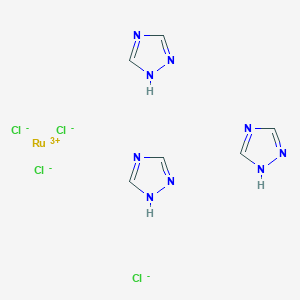
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)
